2-Propanone, (2,4-dinitrophenyl)hydrazone
Description
Contextualization within Hydrazone Chemistry
2-Propanone, (2,4-dinitrophenyl)hydrazone belongs to a larger class of organic compounds known as hydrazones. ontosight.ai Hydrazones are characterized by the presence of a carbon-nitrogen double bond adjacent to a nitrogen-nitrogen single bond, forming a >C=N-NH- structure. fiveable.me They are typically formed through a condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine (B178648) derivative. fiveable.mechemicalbook.com In this reaction, the nucleophilic -NH₂ group of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgchemeurope.com This addition-elimination mechanism is a fundamental transformation in organic chemistry. chemguide.co.uk
The chemistry of hydrazones is rich and versatile. The C=N double bond can exhibit geometric isomerism, and the presence of various substituents on both the carbon and nitrogen atoms leads to a vast array of derivatives with diverse properties. Hydrazones are important intermediates in various organic syntheses, including the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. fiveable.me Their relative stability and the reversibility of their formation also allow them to be used as protecting groups for carbonyl compounds during multi-step synthetic sequences. fiveable.me
Overview of Research Trajectories
Historically, research involving this compound was heavily focused on its application in qualitative and quantitative analysis of carbonyl compounds. ijsrst.com It was a foundational tool for the identification of ketones and aldehydes before the widespread availability of advanced spectroscopic instrumentation. wikipedia.org
While its use in routine identification has diminished, the underlying hydrazone chemistry continues to be an active area of research. Current research trajectories for hydrazone derivatives, including those related to DNPH, have expanded into several areas:
Biological Activity: Research has shown that some hydrazone derivatives possess a wide range of biological activities, including anticancer, and antifungal properties. aip.org Specifically, Acetone (B3395972) 2,4-dinitrophenylhydrazone has demonstrated inhibitory activity towards enzymes like soybean lipoxygenase and renal prostaglandin (B15479496) synthetase, suggesting potential applications in biochemical research. usbio.netchemicalbook.compharmaffiliates.com
Development of Novel Analytical Reagents: The core reaction is being leveraged in new ways. For instance, novel hydrazone derivatives are being synthesized to act as highly sensitive and selective colorimetric or fluorescent sensors for detecting specific metal ions, anions, or other small molecules in environmental and biological samples. researchgate.netnih.gov
Materials Science: Hydrazones are being incorporated into polymers and other materials, finding use as dyes, catalysts, and corrosion inhibitors. researchgate.net
Therefore, while the specific compound this compound is now more of a textbook example than a frontier research molecule, the broader class of hydrazones it represents remains a subject of significant scientific inquiry, with research evolving from classical analysis to advanced applications in medicine, environmental monitoring, and materials science. researchgate.netaip.org
Structure
3D Structure
Properties
IUPAC Name |
2,4-dinitro-N-(propan-2-ylideneamino)aniline | |
|---|---|---|
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InChI |
InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIXYAIGWMAGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061788 | |
| Record name | 2-Propanone, (2,4-dinitrophenyl)hydrazone | |
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Molecular Weight |
238.20 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
1567-89-1 | |
| Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |
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| Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |
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| Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |
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| Record name | Acetone 2,4-Dinitrophenylhydrazone | |
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Synthesis and Reaction Mechanisms of 2 Propanone, 2,4 Dinitrophenyl Hydrazone
Condensation Reaction with 2,4-Dinitrophenylhydrazine (B122626) (DNPH)
The formation of 2-Propanone, (2,4-dinitrophenyl)hydrazone occurs through the reaction of 2-propanone (commonly known as acetone) with 2,4-dinitrophenylhydrazine (DNPH). ontosight.ainumberanalytics.com This reaction is a type of condensation reaction, where two molecules combine to form a larger molecule with the concurrent loss of a small molecule, in this case, water. numberanalytics.comlibretexts.orgchemicalbook.com The resulting product is a stable hydrazone derivative.
Nucleophilic Addition-Elimination Mechanism
The mechanism of this reaction is characterized as a nucleophilic addition-elimination. libretexts.orgchemicalbook.comchemguide.co.uk It involves an initial nucleophilic attack by the DNPH on the carbonyl carbon of the 2-propanone, followed by the elimination of a water molecule to form the final hydrazone product. numberanalytics.comlibretexts.org
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen atom of the 2-propanone. numberanalytics.comnih.gov This step is crucial as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. msu.edu The protonated carbonyl group is stabilized by resonance, which further facilitates the subsequent nucleophilic addition.
The nitrogen atom of the amino group in 2,4-dinitrophenylhydrazine, acting as a nucleophile, then attacks the now more electrophilic carbonyl carbon of the protonated 2-propanone. numberanalytics.compearson.com This attack results in the formation of a tetrahedral intermediate, also known as a carbinolamine. nih.govpearson.com
Following the nucleophilic attack, the tetrahedral intermediate is unstable and undergoes dehydration. numberanalytics.comnumberanalytics.com This elimination of a water molecule is facilitated by the protonation of the hydroxyl group, which converts it into a good leaving group (water). nih.gov The subsequent removal of a proton from the nitrogen atom leads to the formation of a carbon-nitrogen double bond (C=N), yielding the final product, this compound. numberanalytics.comnumberanalytics.com
Role of Acid Catalysis
Acid catalysis plays a pivotal role in the synthesis of this compound. numberanalytics.comnumberanalytics.com The presence of an acid catalyst, such as sulfuric acid or phosphoric acid, accelerates the reaction rate. nih.govresearchgate.net The catalyst protonates the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack. numberanalytics.com However, the concentration of the acid is a critical factor that can influence the reaction's efficiency. nih.govresearchgate.net
The reaction rate is highly dependent on the pH of the reaction medium. While acid catalysis is necessary, a very low pH (highly acidic conditions) can be detrimental. nih.govorganicmystery.com Under strongly acidic conditions, the hydrazine (B178648) nucleophile can be protonated, forming its conjugate acid. nih.gov This protonated form is no longer nucleophilic and cannot initiate the reaction, thus slowing down or inhibiting the formation of the hydrazone. nih.govorganicmystery.com Conversely, at a high pH, there is insufficient acid to protonate the carbonyl group, leading to a slower reaction rate. organicmystery.com Therefore, the reaction is typically fastest at a mildly acidic pH. For the formation of hydrazones, a pH of approximately 4.5 is often considered advantageous. nih.gov Studies have shown that the hydrazone bond is generally stable within a pH range of 5 to 9. researchgate.netnih.gov
Interactive Data Table: Key Parameters in the Synthesis of this compound
| Parameter | Optimal Condition/Observation | Rationale |
| Reactants | 2-Propanone and 2,4-Dinitrophenylhydrazine | Formation of a hydrazone derivative. ontosight.ai |
| Reaction Type | Condensation (Nucleophilic Addition-Elimination) | Two molecules join with the loss of a small molecule (water). numberanalytics.comlibretexts.org |
| Catalyst | Acid (e.g., H₂SO₄, H₃PO₄) | Increases the electrophilicity of the carbonyl carbon. numberanalytics.comnih.gov |
| pH | Mildly acidic (approx. 4.5) | Balances carbonyl activation and nucleophile availability. nih.gov |
| Product | This compound | A stable, crystalline solid. |
Impact on Reaction Kinetics
The kinetics of the reaction between 2-propanone and 2,4-dinitrophenylhydrazine are heavily dependent on catalysis and the intrinsic reactivity of the carbonyl compound.
Acid Catalysis: The reaction is typically conducted in the presence of an acid catalyst. ontosight.ainih.gov The acid protonates the carbonyl oxygen of the 2-propanone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amino group of DNPH. However, the concentration of the acid is a critical parameter. While catalysis is necessary, excessive acid can lead to the degradation of the resulting hydrazone. chromatographyonline.com For instance, studies on carbonyl-2,4-dinitrophenylhydrazones have shown that with increasing concentrations of phosphoric acid, acetone-2,4-dinitrophenylhydrazone continuously degrades. chromatographyonline.com Therefore, only a minimum concentration of the catalytic acid is recommended for optimal results. nih.govresearchgate.net
Substrate Reactivity: The reaction rate is also a function of the carbonyl substrate. Ketones, such as 2-propanone, generally react more slowly with DNPH than aldehydes. Research comparing the reactivity of different carbonyl compounds found the order of reaction rates to be formaldehyde (B43269) > acetaldehyde (B116499) >> acetone (B3395972). nih.gov This difference is attributed to the greater steric hindrance and the electron-donating effect of the two methyl groups in acetone, which reduce the electrophilicity of the carbonyl carbon compared to aldehydes. nih.gov
Table 1: Relative Reaction Rates with 2,4-Dinitrophenylhydrazine (DNPH)
| Compound | Relative Reaction Rate |
|---|---|
| Formaldehyde | Fastest |
| Acetaldehyde | Intermediate |
| Acetone (2-Propanone) | Slowest |
This table illustrates the qualitative order of reaction rates for different carbonyl compounds with DNPH, based on research findings. nih.gov
Influence on Isomerization Equilibrium
The carbon-nitrogen double bond (C=N) in this compound allows for the existence of E/Z stereoisomers. nih.govresearchgate.net The equilibrium between these isomers is profoundly influenced by the chemical environment, particularly pH.
Purified ketone-2,4-dinitrophenylhydrazones typically consist of only the E-isomer. nih.govresearchgate.net However, the introduction of an acid catalyst promotes isomerization, leading to an equilibrium mixture of both E and Z isomers. researchgate.netnih.gov This acid-catalyzed E-Z isomerization is a reversible process. georgiasouthern.edu The phosphate (B84403) ion, for example, can act as a catalyst for this transformation. researchgate.net Even trace amounts of acid remaining in recrystallized hydrazone samples can cause significant isomerization (15-30% conversion from E to Z) when the sample is redissolved. scispace.com
Table 2: Equilibrium Z/E Isomer Ratios for Ketone-2,4-Dinitrophenylhydrazones in Acidic Solution
| Ketone Derivative | Equilibrium Z/E Ratio |
|---|---|
| 2-Butanone-2,4-dinitrophenylhydrazone | 0.20 nih.govresearchgate.net |
| 2-Pentanone-2,4-dinitrophenylhydrazone | 0.21 nih.govresearchgate.net |
| 2-Hexanone-2,4-dinitrophenylhydrazone | 0.22 nih.govresearchgate.net |
This table shows the experimentally determined equilibrium ratios of Z to E isomers for several ketone-derived dinitrophenylhydrazones in the presence of an acid catalyst. nih.govresearchgate.net
Synthetic Methodologies
Several laboratory methods are employed for the synthesis of this compound, primarily differing in heating techniques and solvent systems.
Conventional Heating Methods
A common and straightforward method involves the direct reaction of 2-propanone with a 2,4-dinitrophenylhydrazine reagent under gentle heating. In a typical procedure, the reactants are combined and heated in a water bath at a controlled temperature, generally between 60–80°C. This heating facilitates the condensation reaction, resulting in the formation of the product as a distinct yellow to orange-red precipitate.
Reflux Conditions
An alternative synthetic approach utilizes reflux conditions, which can be performed without the addition of an exogenous acid catalyst. This method relies on the inherent acidity of the 2,4-dinitrophenylhydrazine itself to promote the reaction. In this procedure, a solution of 2,4-dinitrophenylhydrazine in an excess of 2-propanone (which acts as both reactant and solvent) is heated under reflux for a period of several hours. Upon cooling and dilution with water, the this compound product crystallizes from the solution.
Solvent Selection and Optimization
The choice of solvent is crucial for controlling the reaction, facilitating the dissolution of reactants, and enabling the precipitation of the pure product.
Polar protic solvents, particularly ethanol (B145695), are frequently used in the synthesis. An effective single-phase method leverages the polarity of ethanol to bypass the need for strong, corrosive acids like sulfuric or hydrochloric acid.
In this methodology, 2-propanone is first dissolved in 95% ethanol at approximately 50°C. A solution of the 2,4-dinitrophenylhydrazine reagent (also in ethanol) is then added dropwise. This technique induces the immediate precipitation of the yellow, solid this compound product. The solid is then isolated by filtration, washed with cold ethanol to remove unreacted starting materials, and can be further purified by recrystallization from hot ethanol. This method is noted for providing yields in the range of 70–75% after recrystallization and is considered safer for educational settings due to the avoidance of strong acids.
Aprotic Solvents (e.g., Acetonitrile (B52724), Dimethylformamide)
While polar protic solvents like ethanol and methanol (B129727) are commonly used for the synthesis of hydrazones, aprotic solvents such as acetonitrile (CH₃CN) and dimethylformamide (DMF) can also be employed. nih.gov However, their use presents different reaction kinetics and outcomes.
The formation of hydrazones in both protic and aprotic solvents is possible, but the reaction mechanisms and rates can differ. researchgate.net In the synthesis of an alpha-amanitin (B190558) aldehyde derivative, reactions carried out in acetonitrile and dimethylsulfoxide (an aprotic solvent) yielded the desired 2,4-dinitrophenylhydrazone in yields of less than 10%. nih.gov Research comparing solvent effects has shown that trials using acetonitrile result in slower reaction kinetics. Specifically, the yield of this compound in acetonitrile was found to be 40% lower than when using ethanol as the solvent.
The general observation is that aprotic solvents are less effective in facilitating this specific condensation reaction compared to their protic counterparts, which are better at stabilizing the intermediates involved in the mechanism. numberanalytics.com
Factors Influencing Reaction Yield and Purity
The successful synthesis of this compound with high yield and purity is contingent upon the careful control of several experimental parameters. Key factors include temperature, the quality and ratio of reactants, and the timing of product isolation.
Temperature Control and Decomposition Risk
Temperature is a critical parameter that directly influences both the reaction rate and the stability of the product and reactants. numberanalytics.com
Optimal Temperature Range: An optimal temperature range of 55–80°C is recommended to balance the reaction rate with the risk of decomposition. Heating within this range, for instance at 60–80°C, ensures an efficient condensation reaction.
Decomposition Risk: The reactant, 2,4-dinitrophenylhydrazine, contains nitro groups (–NO₂) which are intrinsically unstable. researchgate.net This compound is sensitive to heat, shock, and friction, posing a risk of explosive decomposition. sigmaaldrich.comchemservice.com Prolonged heating above 80°C can lead to the degradation of the hydrazone product into nitroaniline derivatives, which compromises the purity and yield of the final product. The thermal decomposition of DNPH itself is a complex, multi-step process that can occur after melting. researchgate.net
| Parameter | Recommended Range/Condition | Rationale |
| Reaction Temperature | 55–80°C | Balances reaction rate and minimizes decomposition risk. |
| High-Temperature Exposure | Avoid prolonged heating >80°C | Prevents degradation of the hydrazone product. |
| Reagent Handling | Handle DNPH as a wet powder | Minimizes sensitivity to shock and friction, reducing explosion risk. wikipedia.org |
Reagent Purity and Stoichiometric Balance
The purity of the starting materials and their molar ratio are fundamental to maximizing product yield and minimizing side reactions.
Stoichiometric Balance: The molar ratio of the reactants significantly impacts the extent of the reaction. An excess of the hydrazine reagent is often employed to drive the reaction to completion. A 1.2:1 molar ratio of 2,4-dinitrophenylhydrazine to acetone has been shown to maximize the conversion, achieving yields as high as 90%. Conversely, using equimolar amounts of the reactants can result in 15–20% of unreacted acetone remaining in the reaction mixture.
| Factor | Optimal Condition | Impact on Reaction |
| Reagent Purity | Freshly prepared/purified DNPH | Avoids side reactions and ensures product purity. |
| Stoichiometry | 1.2:1 molar ratio (DNPH:Acetone) | Maximizes conversion and product yield (up to 90%). |
| Equimolar Ratio | 1:1 (DNPH:Acetone) | May lead to incomplete reaction with unreacted acetone remaining. |
Precipitation and Filtration Timing
The timing of product isolation through precipitation and filtration is a critical step for obtaining a pure crystalline product with a good yield. The general procedure involves allowing the 2,4-dinitrophenylhydrazone to precipitate from the reaction mixture, often aided by cooling in an ice bath, which encourages the formation of well-defined crystals. ijsrst.com
The timing of filtration is crucial for minimizing contamination. It is recommended to filter the precipitate immediately after its formation is complete. This swift action helps to prevent co-precipitation of impurities or degradation products that might form over time. The collected solid is then typically washed with a cold solvent, such as ethanol, to remove any soluble impurities before drying. In some procedures, the solution is cooled significantly (e.g., in a refrigerator) to ensure maximum crystallization before filtration is performed. youtube.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 2-Propanone, (2,4-dinitrophenyl)hydrazone by providing detailed information about the chemical environment of each proton and carbon atom.
The proton NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The spectrum is characterized by signals from the two methyl groups of the propanone moiety and the protons on the dinitrophenyl ring.
The two methyl groups (CH₃) of the propanone residue are chemically equivalent and therefore give rise to a single, sharp signal. The aromatic region of the spectrum is more complex due to the substitution pattern of the dinitrophenyl ring. The proton ortho to the hydrazine (B178648) group (H-6) typically appears as a doublet, coupled to the adjacent meta proton (H-5). The H-5 proton, in turn, appears as a doublet of doublets, being coupled to both H-6 and H-3. The proton ortho to both nitro groups (H-3) is the most deshielded and appears as a doublet, coupled to H-5. The N-H proton of the hydrazone linkage gives a characteristic signal that is often broad and its chemical shift can be concentration and solvent dependent.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ | ~2.1 | Singlet | N/A |
| H-6 | ~7.9 | Doublet | ~9.5 |
| H-5 | ~8.3 | Doublet of Doublets | J = 9.5, 2.5 |
| H-3 | ~9.1 | Doublet | ~2.5 |
| N-H | ~11.0 | Singlet (broad) | N/A |
The ¹³C NMR spectrum provides further confirmation of the molecular structure by showing distinct signals for each carbon atom in a unique chemical environment. The spectrum will display signals for the methyl carbons, the imine carbon (C=N), and the six carbons of the aromatic ring.
The two equivalent methyl carbons of the propanone moiety appear at a characteristic upfield chemical shift. The imine carbon, being part of a double bond and adjacent to a nitrogen atom, is significantly deshielded and appears further downfield. The aromatic carbons exhibit a range of chemical shifts influenced by the electron-withdrawing nitro groups and the hydrazine linkage. The carbons bearing the nitro groups (C-2 and C-4) are typically observed at lower field compared to the other aromatic carbons.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | ~17 and ~25 |
| C=N | ~150 |
| Aromatic C-H | ~116-130 |
| Aromatic C-N | ~145 |
| Aromatic C-NO₂ | ~137 and ~129 |
While specific experimental 2D NMR spectra for this compound are not widely available in the literature, the expected correlations can be predicted based on the known structure and principles of these techniques.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-6 and H-5, and between H-5 and H-3, confirming their adjacent positions on the aromatic ring. No cross-peaks would be observed for the singlet methyl protons or the N-H proton.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This 2D NMR technique would establish the direct one-bond correlations between protons and the carbons to which they are attached. Cross-peaks would be observed between the methyl protons and their corresponding carbon signal, as well as between each aromatic proton (H-3, H-5, and H-6) and its respective carbon atom. This would allow for the unambiguous assignment of the aromatic carbon signals.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in this compound.
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups.
The FTIR spectrum displays several key absorption bands that confirm the structure of this compound. The N-H stretching vibration of the hydrazone appears in the region of 3300-3400 cm⁻¹. The C-H stretching of the methyl and aromatic groups are observed around 2900-3100 cm⁻¹. The C=N stretching of the imine group is a characteristic band typically found in the 1600-1650 cm⁻¹ region. The aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range. The most intense bands in the spectrum are usually the symmetric and asymmetric stretching vibrations of the two nitro groups (NO₂), which are found at approximately 1300-1350 cm⁻¹ and 1500-1540 cm⁻¹, respectively. researchgate.netresearchgate.net
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2900 - 3000 |
| C=N Stretch (Imine) | 1600 - 1650 |
| Aromatic C=C Stretch | 1400 - 1600 |
| NO₂ Asymmetric Stretch | 1500 - 1540 |
| NO₂ Symmetric Stretch | 1300 - 1350 |
Fourier Transform Infrared (FTIR) Spectroscopy
Analysis of C=N and N-H Stretching Frequencies
The infrared (IR) spectrum of this compound provides critical data for the identification of its key functional groups. The positions of the absorption bands for the imine (C=N) and amine (N-H) stretching vibrations are particularly diagnostic.
In a study of various ketone 2,4-dinitrophenylhydrazones, the experimental IR vibrational frequency for the acetone (B3395972) derivative showed a C=N stretching band at approximately 1620.8 cm⁻¹ and an N-H stretching band at 3456.0 cm⁻¹ chemsociety.org.ng. Another analysis, focused on the related benzaldehyde derivative, identified the N-H stretching vibration with a sharp peak at 3287 cm⁻¹ and the C=N stretching vibration at 1744 cm⁻¹ researchgate.net. For similar compounds, a broad peak corresponding to the N-H group has also been observed in the 3300–3500 cm⁻¹ region rsc.org. The precise frequency of these vibrations can be influenced by the molecular environment, including steric and electronic effects from the substituents attached to the carbonyl carbon chemsociety.org.ng.
These characteristic frequencies confirm the successful condensation reaction between 2-propanone and 2,4-dinitrophenylhydrazine (B122626).
| Functional Group | Vibrational Mode | Reported Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3287 - 3456 |
| C=N | Stretching | 1620 - 1744 |
Raman Spectroscopy
Raman spectroscopy offers a complementary vibrational spectroscopic technique for the structural analysis of this compound. Experimental FT-Raman spectra for this compound have been recorded and are available in spectral databases, confirming its molecular structure through the identification of specific functional groups nih.govchemicalbook.com. Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies, which are then compared with experimental IR and Raman spectra for accurate band assignments .
Mass Spectrometry (MS)
Mass spectrometry is a pivotal technique for determining the molecular weight and exploring the fragmentation pathways of this compound, providing insights into its molecular structure.
The molecular formula of this compound is C₉H₁₀N₄O₄, corresponding to a molecular weight of 238.20 g/mol nih.govnist.gov. In mass spectrometry, the molecular ion (M⁺) peak is expected to appear at an m/z (mass-to-charge ratio) of approximately 238. Under certain ionization conditions, such as negative ion mode, a deprotonated molecule or pseudo-molecular ion ([M-H]⁻) may be observed as the base peak at m/z 237 researchgate.net.
The fragmentation of the energetically unstable molecular ion provides a structural fingerprint of the compound chemguide.co.uk. For this compound, the fragmentation patterns can be complex. Studies have shown that under collision-induced dissociation, the deprotonated precursor ion ([M-H]⁻) undergoes extensive fragmentation researchgate.net. The fragmentation of the 2,4-dinitrophenylhydrazone moiety itself can lead to characteristic product ions. For instance, diagnostic ions at m/z values of 152.0, 163.1, and 179.0 have been identified as specific for DNPH-modified peptides, indicating common fragmentation pathways for this class of compounds researchgate.net. The analysis of these fragments helps in the structural elucidation of the original molecule.
| Parameter | Value | Ion Type |
|---|---|---|
| Molecular Weight | 238.20 g/mol | N/A |
| Expected Molecular Ion Peak | ~m/z 238 | [M]⁺ |
| Expected Pseudo-Molecular Ion Peak | ~m/z 237 | [M-H]⁻ |
Both ESI and APCI are effective soft ionization techniques for the analysis of 2,4-dinitrophenylhydrazone derivatives.
Atmospheric Pressure Chemical Ionization (APCI): APCI in the negative ion mode has been shown to be a highly suitable method for detecting these compounds. In this mode, the mass spectra of hydrazones typically present the deprotonated molecule ([M-H]⁻) as the base peak researchgate.net. This technique allows for detailed fragmentation studies through tandem mass spectrometry (MS/MS) researchgate.net.
Electrospray Ionization (ESI): ESI in the negative ion mode also demonstrates favorable ionization behavior for DNPH-labeled compounds, offering a sensitive detection method researchgate.net. Analysis of various carbonyl-DNPH derivatives using ESI negative spectra has been shown to produce many significant ions that are useful for the identification of specific carbonyl compounds .
X-ray Diffraction Studies
X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms within the crystal lattice of this compound. This technique has confirmed that polymorphism, the existence of multiple crystal forms, is common among dinitrophenylhydrazone derivatives tdl.orgbohrium.com. Each polymorph possesses a unique crystal structure and, consequently, a distinct X-ray powder diffraction pattern, which serves as a more reliable identifier than traditional physical properties like melting point and color tdl.orgbohrium.com.
The crystal structure data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the number 287137 nih.gov. A common feature in the crystal structures of many 2,4-dinitrophenylhydrazone derivatives is the presence of an intramolecular hydrogen bond between the hydrazone N-H group and an oxygen atom of the ortho-nitro group, which contributes to the stability of the molecular conformation scielo.br.
Single Crystal X-ray Diffraction (SCXRD)
Single crystal X-ray diffraction analysis offers an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.
A pivotal study published in Acta Crystallographica provided a high-resolution crystal structure of this compound. chemicalbook.com Contrary to the monoclinic system observed in the parent 2,4-dinitrophenylhydrazine, the acetone derivative crystallizes in the Triclinic system, space group P-1. chemicalbook.com This finding highlights the significant influence of the propanone moiety on the crystal packing. The determined unit cell parameters are detailed in the table below. chemicalbook.com
| Crystal Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 7.2032 (10) Å |
| b | 8.2781 (13) Å |
| c | 10.121 (2) Å |
| α | 66.709 (13)° |
| β | 89.607 (12)° |
| γ | 79.451 (12)° |
| V | 543.5 (2) ų |
| Z | 2 |
Table 1: Unit cell parameters for this compound determined by SCXRD. chemicalbook.com
The SCXRD data reveals that the molecule is nearly planar, with the non-hydrogen atoms having a mean deviation of just 0.052 Å from their best plane. chemicalbook.com This planarity facilitates electron delocalization across the hydrazone linkage and the dinitrophenyl ring. The nitro groups are essentially coplanar with the phenyl ring, which further supports a highly conjugated system. chemicalbook.com Key bond lengths determined from the crystal structure are presented in the following table. The N-N and C=N bond lengths are consistent with those observed in other 2,4-dinitrophenylhydrazone derivatives. chemicalbook.com
| Bond | Bond Length (Å) |
| N-N | 1.380 (2) |
| C=N | 1.289 (4) |
Table 2: Selected intramolecular bond lengths for this compound. chemicalbook.com
The crystal structure is stabilized by a distinct hydrogen bonding pattern. A significant intramolecular hydrogen bond is formed between the hydrazone N-H group and an oxygen atom of the ortho-nitro group (C2-NO₂). chemicalbook.com This interaction results in a stable six-membered ring-like conformation. The N···O distance for this bond is 2.601 (3) Å, with an N-H···O angle of 132(2)°. chemicalbook.com This intramolecular bonding is a characteristic feature for hydrazones possessing an ortho-nitro substituent. chemicalbook.com In contrast, derivatives lacking this ortho group, such as propanone nitrophenylhydrazone isomers, typically form intermolecular N-H···O hydrogen bonds. chemicalbook.com
While π-π stacking interactions are common in planar aromatic systems and have been observed in related structures like acetophenone (2,4-dinitrophenyl)hydrazone with phenyl ring separation distances of approximately 3.4 Å, the definitive crystallographic study on the 2-propanone derivative did not explicitly report intermolecular π-π stacking interactions. chemicalbook.comnist.gov
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a valuable technique for phase identification and analysis of crystalline materials. Studies on 2,4-dinitrophenylhydrazones have shown that the compounds can exhibit polymorphism, where different crystal forms of the same compound exist. Research has identified at least two distinct forms of acetone DNPH, designated as acetone DNPH-1 and acetone DNPH-2, which can be distinguished by their unique X-ray diffraction patterns. This phenomenon is significant because different polymorphic forms can have different physical properties, and PXRD provides a reliable method for their identification, which is often more definitive than color or melting point. The PXRD pattern serves as a characteristic fingerprint for a specific crystalline form of the compound.
Elemental Analysis (CHNS/O) for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of elements (carbon, hydrogen, nitrogen, etc.) in a compound, thereby validating its empirical and molecular formula. The accepted molecular formula for this compound is C₉H₁₀N₄O₄. chemicalbook.comnist.gov The theoretical elemental composition calculated from this formula provides a benchmark for experimental verification of a synthesized sample's purity and identity.
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 108.099 | 45.38% |
| Hydrogen | H | 1.008 | 10.080 | 4.23% |
| Nitrogen | N | 14.007 | 56.028 | 23.53% |
| Oxygen | O | 15.999 | 63.996 | 26.86% |
| Total | 238.203 | 100.00% |
Table 3: Theoretical elemental composition of this compound.
Experimental values obtained from CHN analysis of a pure sample are expected to closely match these theoretical percentages to confirm the compound's stoichiometry.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT calculations have been widely used to investigate the properties of 2-Propanone, (2,4-dinitrophenyl)hydrazone. These studies are typically performed using basis sets such as B3LYP/6-31G*(d,p) to provide a balance between computational cost and accuracy.
Geometry Optimization and Electronic Structure Analysis
Electronic structure analysis, including the examination of frontier molecular orbitals (HOMO and LUMO), is crucial for understanding the reactivity of the molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. For hydrazone derivatives, the electronic density in the HOMO is often localized on the dinitrophenyl ring and the hydrazone linkage, while the LUMO is typically distributed over the entire molecule.
Prediction of Vibrational Frequencies (e.g., C=N, N-N, N-H)
Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of this compound, which correspond to specific bond stretching, bending, and torsional motions. A comparison of calculated and experimental vibrational frequencies helps in the accurate assignment of spectral bands.
For the 2,4-dinitrophenylhydrazone of acetone (B3395972), DFT calculations at the B3LYP/6-31G*(d,p) level have predicted the following vibrational frequencies:
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=N Stretch | 1706 |
| N-N Stretch | 1147 |
| N-H Stretch | 3492 |
These calculated values are in agreement with experimental IR vibrational frequencies, although some variations exist due to the calculations being performed in a vacuum, whereas experiments are typically conducted on solid samples.
Electrophilic Index Analysis
The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and chemical hardness, which are derived from the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity to act as an electrophile. For the 2,4-dinitrophenylhydrazone of acetone, a high electrophilic index value has been reported from DFT calculations, suggesting it is a good electron acceptor. This is consistent with the presence of the electron-withdrawing dinitrophenyl group.
Molecular Dynamics Simulations
Currently, there is a lack of specific studies in the available literature that focus on molecular dynamics (MD) simulations of this compound. MD simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide valuable insights into its conformational dynamics, interactions with solvents, and behavior in different environments. Such studies on hydrazone derivatives, in general, have been used to investigate their interactions with biological macromolecules, such as proteins, to understand their potential as therapeutic agents.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different types of close contacts between neighboring molecules. For this compound, this analysis reveals the key interactions that govern its crystal packing.
The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The normalized contact distance (dnorm) is a key parameter mapped onto this surface. It is defined in terms of di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), relative to the van der Waals radii of the atoms. Red regions on the dnorm map indicate close contacts with neighboring molecules, where the intermolecular distance is shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts approximately at the van der Waals separation.
In the case of related hydrazone compounds, Hirshfeld surface analysis has shown that various intermolecular interactions contribute to the stability of the crystal structure. These interactions can include hydrogen bonds, as well as H···H, C···H, and O···H contacts. scielo.brscirp.orgnih.gov For a co-crystal of 8-Hydroxyquinoline with acetone-(2,4-dinitrophenyl)hydrazone, a detailed Hirshfeld analysis was performed, providing valuable insights that can be extended to understand the interactions in pure this compound. researchgate.net
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. Each point on the plot represents a pair of (di, de) distances on the surface, and the density of these points reflects the abundance of each type of contact. By decomposing the fingerprint plot, the percentage contribution of each specific atomic interaction to the total Hirshfeld surface can be determined.
| Interaction Type | Description | Typical Contribution |
|---|---|---|
| H···H | Contacts between hydrogen atoms on adjacent molecules. These are generally the most abundant interactions. | > 40% |
| C···H / H···C | Interactions involving carbon and hydrogen atoms, often contributing significantly to the overall packing. | 20-30% |
| O···H / H···O | These contacts can indicate the presence of hydrogen bonds, particularly involving the nitro groups and the N-H group of the hydrazone. | 5-15% |
| N···H / H···N | Interactions involving nitrogen and hydrogen atoms, which can also be indicative of hydrogen bonding. | 5-15% |
Theoretical Studies on Isomerism (E/Z Stereoisomers)
The carbon-nitrogen double bond (C=N) of the hydrazone functional group in this compound restricts free rotation, leading to the possibility of geometric isomerism. studymind.co.uk These stereoisomers are designated as E (entgegen, German for opposite) and Z (zusammen, German for together), based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N double bond. docbrown.info
Theoretical and experimental studies have shown that 2,4-dinitrophenylhydrazones of ketones can exist as both E and Z isomers. nih.govresearchgate.net It has been observed that purified ketone-2,4-dinitrophenylhydrazones typically consist of only the E-isomer. nih.govresearchgate.net However, the presence of an acid catalyst can facilitate the isomerization between the E and Z forms, leading to an equilibrium mixture of both stereoisomers. nih.govresearchgate.net This acid-catalyzed isomerization is a key aspect of the theoretical understanding of this class of compounds. researchgate.net
The mechanism of this isomerization likely involves the protonation of the imine nitrogen, which weakens the C=N double bond and allows for rotation around the C-N single bond in the protonated intermediate. Subsequent deprotonation can then lead to the formation of either the E or Z isomer.
Computational studies, such as those employing Density Functional Theory (DFT), can be used to model the structures of the E and Z isomers and to calculate their relative energies. uv.mx These calculations can predict the thermodynamically more stable isomer and the energy barrier for the interconversion between the two forms. For many hydrazones, the E isomer is found to be more stable due to reduced steric hindrance between the substituents.
The Z/E isomer ratio at equilibrium is dependent on the specific ketone and the reaction conditions, such as the concentration of the acid catalyst. nih.govresearchgate.net For example, in the case of 2-butanone-, 2-pentanone-, and 2-hexanone-2,4-dinitrophenylhydrazone, the equilibrium Z/E isomer ratios were found to be 0.20, 0.21, and 0.22, respectively, in the presence of an acid. nih.gov
| Isomer | Relative Position of Priority Groups | General Stability | Formation Conditions |
|---|---|---|---|
| E-isomer | The highest priority groups on the carbon and nitrogen atoms of the C=N bond are on opposite sides. | Generally more stable. | Predominantly formed in the absence of an acid catalyst. |
| Z-isomer | The highest priority groups on the carbon and nitrogen atoms of the C=N bond are on the same side. | Generally less stable. | Formed in the presence of an acid catalyst, leading to an equilibrium with the E-isomer. |
The existence of these isomers is not just of theoretical interest but also has practical implications, for instance, in analytical chemistry where 2,4-dinitrophenylhydrazine (B122626) is used for the quantification of carbonyl compounds. nih.gov The presence of multiple isomers can lead to complications in chromatographic analysis if not properly accounted for. nih.gov
Analytical Applications and Methodological Advancements
Derivatization Agent in Quantitative Analysis of Carbonyl Compounds
2,4-dinitrophenylhydrazine (B122626) is a widely utilized derivatizing agent that reacts with carbonyl compounds, such as aldehydes and ketones, to form their corresponding 2,4-dinitrophenylhydrazones. fishersci.comgeeksforgeeks.org This process is essential for the quantitative analysis of these compounds because the derivatives are more stable and possess strong UV-absorbing properties, making them highly suitable for detection by High-Performance Liquid Chromatography (HPLC) with UV detection. fishersci.commdpi.com The reaction is typically carried out in an acidic medium. fishersci.com The formation of a yellow to orange precipitate of the 2,4-dinitrophenylhydrazone derivative is a positive indication of the presence of a carbonyl compound. geeksforgeeks.orgsavemyexams.com
Methodologies based on DNPH derivatization are recognized by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and are employed in various standard methods for the analysis of environmental samples. fishersci.comepa.gov The stability and chromatographic properties of the DNPH derivatives allow for their effective separation and quantification, even at trace levels. fishersci.com
The ubiquity of carbonyl compounds in the environment, arising from both natural and anthropogenic sources, necessitates sensitive and accurate analytical methods for their monitoring. fishersci.com DNPH-based derivatization followed by HPLC analysis is a well-established approach for determining the concentrations of carbonyls in environmental matrices like air and water. fishersci.comthermofisher.comresearchgate.net This technique is integral to assessing environmental quality and understanding atmospheric chemistry.
Airborne carbonyl compounds are significant atmospheric pollutants, contributing to the formation of photochemical smog and acting as precursors to ground-level ozone. fishersci.com To measure these compounds, air is typically drawn through a cartridge containing a solid sorbent, such as silica (B1680970) gel, coated with acidified DNPH. sigmaaldrich.comca.gov Carbonyls in the air react with the DNPH on the cartridge to form stable hydrazone derivatives. sigmaaldrich.com
These derivatives are then eluted from the cartridge using a solvent like acetonitrile (B52724) and analyzed by HPLC with UV detection, typically at a wavelength of 360 nm. fishersci.comthermofisher.comca.gov This method, outlined in EPA Method TO-11A, is widely used for the analysis of aldehydes and ketones in ambient, indoor, and industrial air. fishersci.comacs.org The method's sensitivity allows for the detection of carbonyl compounds at parts-per-billion (ppb) levels. fishersci.com
Below is a table summarizing the concentrations of selected carbonyl compounds found in environmental air samples from a study, demonstrating the application of the DNPH derivatization method.
| Carbonyl Compound | Location | Concentration (μg/m³) |
|---|---|---|
| Formaldehyde (B43269) | Outdoor (Sunny) | 14.3 |
| Acetaldehyde (B116499) | Outdoor (Sunny) | 10.1 |
| Acrolein | Outdoor (Sunny) | 1.5 |
| Acetone (B3395972) | Outdoor (Sunny) | 23.4 |
| 2-Butanone | Outdoor (Sunny) | 7.9 |
| Formaldehyde | Outdoor (Rainy) | 8.9 |
| Acetaldehyde | Outdoor (Rainy) | 6.3 |
| Acrolein | Outdoor (Rainy) | 0.9 |
| Acetone | Outdoor (Rainy) | 15.2 |
| 2-Butanone | Outdoor (Rainy) | 5.1 |
| Formaldehyde | Chemistry Lab | 25.6 |
| Acetaldehyde | Chemistry Lab | 18.7 |
| Acrolein | Chemistry Lab | 2.1 |
| Acetone | Chemistry Lab | 45.8 |
| 2-Butanone | Chemistry Lab | 15.3 |
Data adapted from a study on the analysis of carbonyls in ambient air. acs.org
Carbonyl compounds can also be adsorbed onto particulate matter (PM) in the atmosphere. nih.gov The analysis of carbonyls in PM is crucial for understanding the health impacts of air pollution. The analytical approach involves the collection of PM on filters, followed by extraction and derivatization with DNPH. nih.gov Annular denuders coated with DNPH have also been used to separate gas-phase carbonyls from those in the particulate phase during sampling. nih.gov The derivatized compounds are then analyzed, often by GC-MS or HPLC, to determine the concentration of various carbonyls associated with the particulate matter. nih.gov Studies have shown that formaldehyde, acetaldehyde, and acetone are among the most abundant carbonyls found in both the vapor and particulate phases in urban air. nih.gov
Tobacco smoke is a complex mixture containing a wide range of harmful and potentially harmful constituents, including numerous carbonyl compounds. nih.gov The quantitative analysis of these carbonyls is important for assessing the toxicity of tobacco products. The standard method for this analysis involves trapping the mainstream smoke in an impinger containing an acidic solution of DNPH. canada.caresearchgate.netcoresta.org The carbonyls react with the DNPH to form stable hydrazones, which are then quantified by reverse-phase HPLC with UV detection. canada.cacoresta.org This method is applicable to various carbonyls, including formaldehyde, acetaldehyde, acetone, and acrolein. coresta.org
The following table presents the mean yields of selected carbonyl compounds in the mainstream smoke of a reference cigarette, as determined by a collaborative study.
| Carbonyl Compound | Mean Yield (μg/cigarette) | Reproducibility (R) as % of Mean |
|---|---|---|
| Formaldehyde | 25.0 | 67-125% |
| Acetaldehyde | 500.0 | 24-55% |
| Acetone | 300.0 | 41-108% |
| Acrolein | 50.0 | 45-73% |
| Propionaldehyde | 60.0 | 31-75% |
| Crotonaldehyde | 20.0 | 63-140% |
| 2-Butanone (Methyl Ethyl Ketone) | 80.0 | 62-90% |
| Butyraldehyde | 40.0 | 42-58% |
Data from the CORESTA 2010 Collaborative Study. coresta.org
The detection and quantification of carbonyl compounds in biological systems are of significant interest due to their association with oxidative stress and various pathological conditions. DNPH-based methods have been adapted for the analysis of carbonyls in biological samples.
Analysis in Biological and Biochemical Contexts
Analysis of Carbonyls in Vivo Metabolism
The derivatization of carbonyl compounds, including 2-propanone (acetone), with 2,4-dinitrophenylhydrazine (DNPH) to form their corresponding hydrazones is a critical technique for studying in vivo metabolism. psu.edu Acetone is a ketone formed from lipid oxidation and carbohydrate metabolism. psu.edu In physiological or pathological states where carbohydrate metabolism is altered, the levels of ketones in the body can increase. psu.edu Analyzing volatile carbonyls in expired air provides a noninvasive method to assess metabolic status and lipid peroxidation. psu.edu
In this approach, breath samples are passed through silica cartridges impregnated with DNPH, which traps volatile carbonyls like acetone by converting them into stable 2,4-dinitrophenylhydrazone derivatives. psu.edu These derivatives are then eluted from the cartridge, typically with acetonitrile, and analyzed using chromatographic techniques. psu.edu This methodology allows for the monitoring of changes in carbonyl production, which can be indicative of physiological and pathological conditions. psu.edu The use of DNPH derivatization enhances the analytical process by creating a more stable and readily detectable compound, facilitating its separation and quantification from complex biological matrices. nih.gov
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of 2-propanone, (2,4-dinitrophenyl)hydrazone. Derivatization with DNPH is essential as it converts volatile and polar carbonyls like acetone into larger, more stable hydrazone molecules. nih.gov This transformation is crucial for improving retention and ionization characteristics during analysis. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used technique for these derivatives, as Gas Chromatography (GC) can present challenges due to the high boiling points and potential thermal decomposition of the hydrazones. longdom.orgnih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the separation and quantification of carbonyl-DNPH derivatives, including this compound. longdom.org The derivatization process allows for the simultaneous analysis of various aldehydes and ketones within a complex mixture. chromatographyonline.com The resulting hydrazones are well-suited for separation via reversed-phase HPLC, which is typically coupled with UV or mass spectrometry detectors for identification and quantification. psu.edunih.gov
HPLC coupled with an Ultraviolet (UV) detector, often a Diode-Array Detector (DAD), is a common and robust method for quantifying this compound. nih.govresearchgate.net The dinitrophenylhydrazone derivatives exhibit strong UV absorbance, making them readily detectable. chromatographyonline.com The detection wavelength is typically set around 365 nm, which corresponds to the maximum absorption for these hydrazones. chromatographyonline.comresearchgate.net This technique allows for the quantification of as little as 7 pmol of a derivatized carbonyl in a single HPLC injection. psu.edu However, challenges can arise from co-eluting peaks, which may interfere with accurate identification and quantification based solely on UV detection. nih.gov
To overcome the limitations of UV detection and provide definitive structural information, HPLC is frequently coupled with mass spectrometry (MS). nih.gov HPLC-MS provides superior specificity and sensitivity for the analysis of this compound. researchgate.net Various ionization techniques have been successfully employed, including atmospheric pressure chemical ionization (APCI), atmospheric pressure photoionization (APPI), and electrospray ionization (ESI). nih.gov
Analysis is often performed in negative ion mode. nih.govresearchgate.net In negative APCI-MS, the base peak in the mass spectrum for most carbonyl-DNPH derivatives is the [M-H]⁻ ion. nih.govacs.org ESI in negative ion mode has also been successfully applied for the analysis of these derivatives in environmental samples. longdom.org These MS-based approaches allow for the confident identification of unknown DNPH derivatives based on their molecular mass and fragmentation patterns, which is a significant advantage over relying on retention time and UV spectra alone. researchgate.net
Table 1: Ionization Techniques Used in HPLC-MS for Carbonyl-DNPH Analysis
| Ionization Technique | Common Ionization Mode | Typical Application | Reference |
| Atmospheric Pressure Chemical Ionization (APCI) | Negative | Analysis of carbonyls in urban air | nih.govnih.govacs.org |
| Atmospheric Pressure Photoionization (APPI) | Negative | Analysis of aldehydes and ketones in exhaust samples | nih.govresearchgate.net |
| Electrospray Ionization (ESI) | Negative | Analysis of low molecular weight carbonyls in wastewater | nih.govlongdom.org |
The successful separation of this compound from other carbonyl derivatives by HPLC relies heavily on the appropriate choice of column and mobile phase. phenomenex.com Reversed-phase columns, particularly C18 columns, are most commonly used for this application. researchgate.net
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and water. researchgate.netphenomenex.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of a wide range of carbonyl-hydrazones. chromatographyonline.com For instance, an optimized gradient of acetonitrile and water can be used to separate multiple derivatives in a single run. chromatographyonline.com The addition of an acid, like phosphoric acid or acetic acid, to the mobile phase can be critical. chromatographyonline.comresearchgate.net It can help to stabilize the E- and Z-isomers of the hydrazones, ensuring that a constant isomer ratio is maintained, which is essential for accurate quantification. chromatographyonline.com
Table 2: Typical HPLC Parameters for Carbonyl-DNPH Separation
| Parameter | Typical Setting | Purpose | Reference |
| Column | Reversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation of derivatives. | researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Acetonitrile/Water | Elutes the compounds from the column. | chromatographyonline.comresearchgate.net |
| Elution Mode | Gradient | Optimizes separation for complex mixtures of carbonyls. | chromatographyonline.com |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation. | chromatographyonline.com |
| Detector | UV/DAD at ~365 nm | Quantifies the DNPH derivatives based on absorbance. | chromatographyonline.comresearchgate.net |
| Mobile Phase Additive | Phosphoric Acid or Acetic Acid | Stabilizes isomers for consistent quantification. | chromatographyonline.comresearchgate.net |
Gas Chromatography (GC) and GC-MS
While HPLC is the predominant technique, Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) have also been utilized for the analysis of carbonyl compounds after derivatization with DNPH. nih.gov However, the application of GC to these derivatives is challenging. The 2,4-dinitrophenylhydrazones have relatively high boiling points and can be thermally unstable, potentially decomposing in the high temperatures of the GC injection port. longdom.orgnih.gov
Despite these challenges, methods have been developed to minimize thermal decomposition by optimizing GC conditions. nih.gov On-fiber derivatization with DNPH followed by GC-MS analysis has been explored for determining carbonyls. researchgate.net An improved GC-MS method for analyzing carbonyls in cigarette smoke involved collecting the sample on DNPH-treated pads and carefully optimizing GC conditions to prevent derivative breakdown. nih.gov This approach allowed for the separation and analysis of not only 2-propanone but also various other isomeric carbonyl compounds. nih.gov
Challenges with Thermal Stability in GC
The analysis of this compound via gas chromatography (GC) is fraught with challenges, primarily due to the thermal lability of the compound. Numerous studies have indicated that the high temperatures required in a standard GC inlet can cause the decomposition of dinitrophenylhydrazone derivatives. mcgill.caresearchgate.net This thermal decomposition can lead to inaccurate quantification and the appearance of artifact peaks in the chromatogram. researchgate.net
Attempts to analyze these derivatives by GC in the 1970s were largely abandoned because of these stability issues. researchgate.net While optimization of GC conditions, such as the temperature program and inlet parameters, can help minimize the extent of decomposition, the issue remains a significant obstacle. nih.gov The consensus in many analytical forums and studies is that high-performance liquid chromatography (HPLC) is a more reliable technique for the analysis of these derivatives, as it avoids the high temperatures associated with GC. chromforum.org
Methodological advancements to address this challenge include the use of more sophisticated inlet systems. For instance, the use of a programmable temperature vaporizer (PTV) inlet, which allows for a controlled temperature ramp, can reduce the thermal stress on labile compounds and potentially mitigate decomposition. nih.gov Another approach involves using derivatizing agents that form more thermally stable products, such as pentafluorophenylhydrazine (B1196947) (PFPH), whose derivatives are more volatile and less prone to degradation during GC analysis. researchgate.net
| Challenge | Consequence | Potential Mitigation Strategy |
| Thermal Lability | Decomposition of the hydrazone derivative in the hot GC inlet. mcgill.caresearchgate.net | Use of HPLC as an alternative analytical technique. chromforum.org |
| Inaccurate Quantification | Formation of degradation products leads to lower-than-expected results for the target analyte. researchgate.net | Optimization of GC parameters (e.g., lower inlet temperature, faster ramping). nih.gov |
| Artifact Formation | Appearance of extraneous peaks in the chromatogram from decomposition products. | Employing advanced inlet technologies like Programmable Temperature Vaporizers (PTV). nih.gov |
| Limited Volatility | The derivative may not be volatile enough for efficient GC analysis without high temperatures that cause degradation. | Use of alternative derivatizing agents that produce more volatile and stable products (e.g., PFPH). researchgate.net |
Optimization of Derivatization and Analytical Protocols
Sample Collection and Preservation
The standard method for collecting volatile ketones like 2-propanone from air involves drawing the sample through a solid sorbent cartridge coated with 2,4-dinitrophenylhydrazine (DNPH), where the derivatization reaction occurs in situ. nih.gov However, the efficiency of this collection is not always quantitative and is influenced by several environmental and sampling parameters.
Research has shown that the collection efficiency for ketones is inversely related to relative humidity (RH), sample flow rate, and the total sampling duration. researchgate.netresearchgate.net The derivatization reaction that forms the hydrazone produces water as a byproduct. researchgate.net Under conditions of high humidity, the increased concentration of water can shift the reaction equilibrium back towards the reactants (2-propanone and DNPH), leading to incomplete capture or loss of the derivative from the cartridge. researchgate.netresearchgate.net Laboratory studies have demonstrated that at an RH greater than 50%, losses of 35–80% for ketones can occur. researchgate.net
Proper preservation of the collected samples is critical for accurate analysis. A study on the stability of DNPH derivatives in acetonitrile revealed a counterintuitive phenomenon regarding storage temperature. The 2,4-dinitrophenylhydrazone derivative of formaldehyde was found to be less stable when stored at -70 °C compared to -20 °C. europa.eu The reason for this increased degradation at a lower temperature was attributed to the freezing of the acetonitrile solvent (freezing point: -45 °C). This phase change led to a "cryo-concentration" effect, where the solutes, including unreacted DNPH and the hydrazone derivative, became highly concentrated in the remaining liquid phase, thereby accelerating degradation reactions. europa.eu This finding suggests that for long-term storage, maintaining the sample in a liquid state at a moderately low temperature (e.g., -20 °C) may be preferable to deep freezing if the solvent is susceptible to solidification.
| Factor | Effect on Sample Integrity | Recommendations |
| Relative Humidity | High humidity (>50%) can decrease collection efficiency by shifting the reversible derivatization reaction. researchgate.netresearchgate.net | Optimize sampling flow rates and duration, especially in humid environments. |
| Sample Flow Rate | Higher flow rates can reduce residence time, leading to incomplete derivatization. researchgate.net | Adhere to validated flow rates for the specific cartridge and target analyte. |
| Sampling Duration | Extended sampling times can exacerbate the effects of humidity and potential derivative loss. researchgate.net | Determine optimal sampling durations to ensure acceptable collection efficiencies. |
| Storage Temperature | Freezing of the solvent (e.g., acetonitrile at -70°C) can cause cryo-concentration, accelerating degradation. europa.eu | Store samples at moderately low temperatures (e.g., -20°C) to keep the solvent liquid and avoid solute concentration effects. |
Extraction and Derivatization Efficiency
The efficiency of the derivatization reaction between 2-propanone and DNPH is a critical factor for accurate quantification. It is well-established that ketones are generally less reactive towards DNPH than aldehydes. researchgate.net This difference in reactivity means that the derivatization of 2-propanone proceeds at a slower rate compared to formaldehyde or acetaldehyde. nih.gov
To achieve high efficiency, the conditions for both the derivatization and the subsequent extraction of the this compound must be optimized. A key study focused on extracting and derivatizing carbonyls from particulate matter found that an extraction solution containing 3 x 10⁻² M DNPH in a 60% acetonitrile / 40% water mixture at a pH of 3 was highly effective, yielding recoveries of 83–100% for 2-propanone and other carbonyls. yorku.ca
| Parameter | Optimized Condition/Finding | Rationale | Source |
| Reactivity | 2-propanone is less reactive than aldehydes. | Slower reaction kinetics for ketones with DNPH. | researchgate.netnih.gov |
| DNPH Concentration | High concentration (e.g., 3 x 10⁻² M) is effective. | Shifts equilibrium towards product formation. | yorku.ca |
| Solvent Composition | 60% Acetonitrile / 40% Water. | Balances solubility of reactants and facilitates the reaction. | yorku.ca |
| pH | pH 3 (acid-catalyzed). | The reaction requires an acid catalyst to proceed efficiently. | yorku.ca |
| Temperature | Elevated temperatures (e.g., 65°C) can improve reaction rates. | Temperature is a significant factor in reaction kinetics. | researchgate.net |
Minimizing Isomerization and Decomposition
The this compound derivative is susceptible to both isomerization and decomposition (hydrolysis), which can introduce significant analytical errors if not properly managed.
Isomerization: The hydrazone derivative can exist as two geometric isomers: E and Z. Purified, crystalline ketone-hydrazones typically consist of only the E-isomer. researchgate.net However, the presence of an acid catalyst, which is necessary for the derivatization reaction, can promote the conversion between the two forms until an equilibrium mixture is reached. researchgate.netnih.gov The Z/E isomer ratio at equilibrium for 2-butanone, a structurally similar ketone, was found to be 0.20. researchgate.net Ultraviolet (UV) irradiation can also induce isomerization. nih.gov Since the two isomers may have slightly different chromatographic retention times and UV absorption characteristics, their interconversion can complicate quantification.
Decomposition: Hydrazones are susceptible to acid-catalyzed hydrolysis, a reaction that cleaves the C=N bond and reverts the derivative back to the original carbonyl (2-propanone) and DNPH. wikipedia.orgacs.org This decomposition is particularly problematic in the presence of water. researchgate.net Studies have shown that for this compound, the concentration of the derivative continuously decreases as the concentration of phosphoric acid increases, indicating ongoing degradation. chromatographyonline.com
To ensure analytical accuracy, it is crucial to minimize both of these processes. The most effective strategy is to use a minimal concentration of the acid catalyst, just enough to ensure complete derivatization without excessively promoting isomerization and decomposition. researchgate.net Furthermore, it is recommended to treat both the analytical standards and the unknown samples with the same concentration of acid and allow them to equilibrate for the same amount of time (e.g., 27 hours) before analysis. This ensures that the Z/E ratio has stabilized in all solutions, leading to more consistent and reliable quantitative results. researchgate.net
| Process | Cause | Consequence | Mitigation Strategy |
| Isomerization | Presence of acid catalyst; UV irradiation. researchgate.netnih.gov | Formation of a mixture of E and Z isomers, complicating chromatographic analysis and quantification. | Use a minimal acid concentration; allow both samples and standards to reach equilibrium before analysis. researchgate.net |
| Decomposition (Hydrolysis) | Acid catalysis, particularly in the presence of water. researchgate.netacs.org | Reversion of the derivative to 2-propanone and DNPH, leading to underestimation of the analyte. chromatographyonline.com | Minimize water content in the final extract; use the lowest effective acid concentration. researchgate.net |
Advanced Research Topics and Future Directions
Mechanistic Studies of Degradation Pathways
The stability of ketone-2,4-dinitrophenylhydrazones is a critical factor in their analytical application, and understanding their degradation is key to improving quantitative methods. Research into the decomposition of these hydrazones reveals a dependency on acid concentration. nih.gov In the presence of an acid catalyst, the formation of the hydrazone is a reversible equilibrium reaction. nih.gov The addition of trace water to a solution of the hydrazone derivative can shift the equilibrium, causing the compound to decompose back into the constituent ketone and free DNPH. nih.gov
A significant aspect of this chemical behavior is the acid-catalyzed isomerization between E- and Z-stereoisomers, which can cause analytical errors. nih.gov Purified ketone-2,4-dinitrophenylhydrazones typically exist as the E-isomer, but the addition of acid promotes the formation of both isomers until an equilibrium is reached. nih.gov For instance, the equilibrium Z/E isomer ratios for the 2,4-dinitrophenylhydrazones of 2-butanone, 2-pentanone, and 2-hexanone (B1666271) are 0.20, 0.21, and 0.22, respectively. nih.gov The decomposition rate for 2-butanone-2,4-dinitrophenylhydrazone in a 0.1 mol L⁻¹ phosphoric acid solution reaches an equilibrium state within 10 hours. nih.gov
The equilibrium constants for this reversible reaction have been determined for various ketone derivatives, providing insight into their relative stabilities.
| Ketone-2,4-dinitrophenylhydrazone | Equilibrium Constant ([carbonyl][DNPH]/[hydrazone][H₂O]) |
|---|---|
| 2-Pentanone | Lower than 3-ketones |
| 2-Hexanone | Lower than 3-ketones |
| 4-Methyl-2-pentanone | Lower than 3-ketones |
| General Range | 0.74x10⁻⁴ to 5.9x10⁻⁴ |
Data derived from a study on the equilibrium constants of various ketone-2,4-dinitrophenylhydrazones. nih.gov
Interaction with Biomolecules (e.g., Hydrogen Bonding, π-π Stacking)
The structure of 2-propanone, (2,4-dinitrophenyl)hydrazone features several sites capable of engaging in non-covalent interactions with biomolecules. These interactions are fundamental to molecular recognition and self-assembly processes. researchgate.net The molecule contains a hydrogen bond donor (the N-H group of the hydrazone) and multiple hydrogen bond acceptors (the nitrogen of the imine and the oxygen atoms of the nitro groups). This allows for the formation of hydrogen bonds, a key interaction in biological systems. psu.edu
Furthermore, the 2,4-dinitrophenyl ring is an aromatic system, making it capable of engaging in π-π stacking interactions. researchgate.net These interactions occur between aromatic rings and are crucial for the structure and function of DNA, RNA, and proteins. dergipark.org.trpatsnap.com The electron-withdrawing nature of the two nitro groups on the phenyl ring depletes the π-electron density of the ring, which can influence the strength and geometry of these stacking interactions. Studies on related systems have shown that hydrogen bonding can modulate the strength of π-π stacking, suggesting a cooperative interplay between these two forces. researchgate.netnih.gov The existence of both hydrophobic π-π stacking and hydrogen bonding capabilities in a single molecule drives its potential for self-aggregation or binding to biological targets. psu.edu
Role in Enzyme Inhibition (e.g., Lipoxygenase, Prostaglandin (B15479496) Synthetase)
While direct studies on this compound as an enzyme inhibitor are not widely documented, the broader class of hydrazone derivatives is a significant area of research for anti-inflammatory agents, including inhibitors of lipoxygenase (LOX) and prostaglandin synthetase (cyclooxygenase or COX). nih.govnih.govresearchgate.net Prostaglandins and leukotrienes are lipid mediators involved in inflammation, pain, and fever; their synthesis is catalyzed by COX and LOX enzymes, respectively. nih.gov
The hydrazone moiety is considered a key pharmacophore for COX inhibition. nih.govnih.gov Research has demonstrated that various hydrazone derivatives exhibit potent inhibitory activity against these enzymes. For example, a series of pyrazole-hydrazone derivatives were found to have superior in-vitro inhibitory activity against COX-2 and 5-LOX compared to the standard drugs celecoxib (B62257) and zileuton. nih.gov This suggests that the structural backbone of hydrazones is a promising scaffold for developing new anti-inflammatory drugs. nih.gov Additionally, related dinitrophenyl compounds like 1-chloro-2,4-dinitrobenzene (B32670) have been shown to inhibit the lipoxygenase metabolic pathway. mdpi.com
| Compound | Target Enzyme | IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |
|---|---|---|---|---|
| Pyrazole-hydrazone 4a | COX-2 | 0.67 | Celecoxib | 0.87 |
| Pyrazole-hydrazone 4b | COX-2 | 0.58 | Celecoxib | 0.87 |
| Pyrazole-hydrazone 4a | 5-LOX | 1.92 | Zileuton | 2.43 |
| Pyrazole-hydrazone 4b | 5-LOX | 2.31 | Zileuton | 2.43 |
In-vitro inhibitory activities of selected pyrazole-hydrazone derivatives against COX-2 and 5-LOX enzymes. nih.gov
Material Science Applications
Organic materials with noncentrosymmetric crystal structures are of great interest for applications in nonlinear optics (NLO). wikipedia.org The parent compound, 2,4-dinitrophenylhydrazine (B122626) (DNPH), has been identified as a potent material for NLO applications, particularly for second harmonic generation (SHG). wikipedia.orgnih.gov The NLO behavior of these molecules arises from the charge transfer between electron donor (amino) and acceptor (nitro) groups through a π-conjugated system. The presence of these functional groups in DNPH makes it a candidate for such applications. nih.gov The nonlinear optical properties can be investigated using techniques like the Z-scan method to determine the nonlinear absorption coefficient and nonlinear refractive index. wikipedia.org
The development of high-quality single crystals is essential for exploiting the material science applications of DNPH and its derivatives. Single crystals of DNPH have been successfully grown using the slow cooling method from solutions. nih.gov The quality and perfection of the grown crystals are typically evaluated using techniques such as Powder X-ray Diffraction (PXRD) to confirm the crystal structure and High-Resolution X-ray Diffractometry (HRXRD) to assess crystalline perfection. nih.gov Spectroscopic methods like Fourier Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) are used to confirm the presence of functional groups and the molecular structure. nih.gov Studies on the growth and characterization of mixed crystals, such as co-crystallizing a hydrazone derivative with another organic molecule, are also an area of interest to tune the physical and optical properties of the resulting material.
Development of Novel Derivatization Reagents and Methodologies
2,4-Dinitrophenylhydrazine is one of the most widely used derivatization reagents for the analysis of aldehydes and ketones. The reaction rapidly forms stable 2,4-dinitrophenylhydrazone derivatives that can be easily analyzed by High-Performance Liquid Chromatography (HPLC). nih.gov However, the aforementioned formation of E- and Z-stereoisomers can complicate quantification.
Recent advancements focus on overcoming this limitation. One novel methodology involves the reductive amination of the C=N double bond in the hydrazone to a C-N single bond using a reagent like 2-picoline borane. This transformation completely converts the aldehyde-DNPhydrazones into their reduced forms, eliminating the problem of stereoisomers and improving analytical accuracy.
Furthermore, new applications and methods are being developed that utilize DNPH derivatization. This includes pre-column derivatization techniques for the sensitive quantification of trace-level carbonyl compounds, such as formaldehyde (B43269), in complex matrices like active pharmaceutical ingredients. researchgate.net These methods often involve optimizing reaction conditions and HPLC parameters to achieve high selectivity and low limits of detection. researchgate.netnih.gov
Environmental Fate and Transport Studies (Excluding Degradation Kinetics)
The environmental fate and transport of a chemical compound are governed by its physicochemical properties, which determine its distribution and movement within and between environmental compartments such as soil, water, air, and biota. For this compound, a comprehensive understanding of its environmental behavior can be developed by examining its potential for mobility in soil, bioaccumulation in aquatic organisms, and transport in the atmosphere. Due to a lack of direct experimental data for some environmental parameters, established Quantitative Structure-Activity Relationship (QSAR) models are utilized to estimate key coefficients based on its known octanol-water partition coefficient (log Kow) of 3.05.
Mobility in Soil
The mobility of an organic compound in soil is primarily determined by its tendency to adsorb to soil particles, a process quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger adsorption to soil and consequently lower mobility. The Koc of this compound can be estimated from its log Kow using various regression equations. A commonly used equation for a wide variety of organic chemicals is:
log Koc = 0.903 * log Kow + 0.094
Using the log Kow value of 3.05 for this compound:
log Koc = 0.903 * 3.05 + 0.094 = 2.754 + 0.094 = 2.848
From this, the Koc value can be calculated as:
Koc = 10^2.848 ≈ 704.7 L/kg
Based on this estimated Koc value, the mobility of this compound in soil can be classified using established schemes such as McCall's Soil Mobility Classification and the Food and Agriculture Organization (FAO) criteria.
| Classification Scheme | Koc Value (L/kg) | Mobility Class |
|---|---|---|
| McCall's Classification | 500 - 2000 | Low |
| FAO Classification | 100 - 1,000 | Moderately Mobile |
These classifications suggest that this compound is expected to have low to moderate mobility in soil. This implies that the compound will have a tendency to remain in the soil matrix where it is introduced, with a limited potential for leaching into groundwater. Its slight solubility in water further supports this assessment, as significant partitioning into the water phase, which would facilitate transport, is not expected. ontosight.ai
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food). The bioconcentration factor (BCF) is a key indicator of a substance's potential to bioaccumulate in aquatic organisms from water. A higher BCF value suggests a greater potential for the chemical to be stored in the tissues of organisms. The BCF can be estimated from the log Kow using QSAR models. A widely accepted linear regression model for fish is:
log BCF = 0.85 * log Kow - 0.70
Using the log Kow of 3.05:
log BCF = 0.85 * 3.05 - 0.70 = 2.5925 - 0.70 = 1.8925
From this, the BCF value is calculated as:
BCF = 10^1.8925 ≈ 78.1 L/kg
The bioaccumulation potential of this compound can be evaluated against regulatory criteria from agencies such as the U.S. Environmental Protection Agency (EPA) and the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. chemsafetypro.comreachonline.euwikipedia.org
| Regulatory Framework | BCF Threshold for Bioaccumulative (B) | BCF Threshold for Very Bioaccumulative (vB) | Estimated BCF (L/kg) | Bioaccumulation Potential Classification |
|---|---|---|---|---|
| U.S. EPA | ≥ 1000 | ≥ 5000 | 78.1 | Not Bioaccumulative |
| EU REACH | > 2000 | > 5000 | 78.1 | Not Bioaccumulative |
The estimated BCF of 78.1 L/kg is well below the thresholds for bioaccumulative concern under both U.S. EPA and EU REACH regulations. chemsafetypro.comreachonline.euwikipedia.org This indicates that this compound has a low potential to bioaccumulate in aquatic organisms.
Atmospheric Transport
The potential for a chemical to be transported in the atmosphere is influenced by its volatility, which is related to its vapor pressure and its tendency to partition from water to air, described by the Henry's Law constant.
The Henry's Law constant (H) can be estimated from the vapor pressure and water solubility. Given the compound's slight water solubility and its inferred low vapor pressure, the resulting Henry's Law constant is expected to be low. ontosight.ai A low Henry's Law constant signifies that the compound will preferentially partition into the aqueous phase rather than volatilizing into the air from water bodies.
Considering its low volatility and low potential for partitioning into the air from water, significant atmospheric transport of this compound is unlikely. Any atmospheric presence would more likely be associated with the transport of particulate matter to which the compound may have adsorbed.
Q & A
Q. How is 2-Propanone, (2,4-dinitrophenyl)hydrazone synthesized, and what are the critical parameters affecting yield?
The compound is synthesized by reacting propanone (acetone) with 2,4-dinitrophenylhydrazine in a heated water bath, resulting in a yellow precipitate . Key parameters include:
- Temperature control : Heating at 60–80°C ensures efficient condensation.
- Reagent purity : Use freshly prepared 2,4-dinitrophenylhydrazine in acidic conditions (e.g., HCl) to avoid side reactions.
- Precipitation timing : Immediate filtration after precipitate formation minimizes contamination. Yield optimization requires stoichiometric balance and pH monitoring (typically pH 3–4) .
Q. What spectroscopic and analytical methods confirm the structure of this compound?
- Elemental analysis : Determines C, H, and N content to validate the molecular formula (C₉H₁₀N₄O₄) .
- Mass spectrometry (MS) : Identifies the molecular ion peak at m/z 238.2 (matching the molecular weight) and fragmentation patterns .
- Melting point analysis : A sharp melting point of 126–128°C confirms purity .
Q. What safety precautions are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- First aid : If inhaled, move to fresh air and consult a physician immediately. Contaminated clothing should be removed and washed .
Advanced Research Questions
Q. How can elemental analysis and mass spectrometry be cross-validated to resolve purity disputes?
Discrepancies between theoretical and experimental data (e.g., %C or %N in elemental analysis) may indicate impurities. Cross-validation involves:
- Elemental analysis : Compare experimental C/H/N ratios with theoretical values (e.g., C: 45.38%, H: 4.23%, N: 23.53%) .
- High-resolution MS (HRMS) : Confirm the exact mass (238.0654 Da) to rule out isotopic interference .
- Supplementary techniques : Use NMR to detect trace solvents or unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
